2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]propan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]propan-1-amine typically involves the reaction of benzimidazole derivatives with difluoromethylating agents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely follows similar routes as those used in laboratory settings, with optimization for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated benzimidazole derivatives, while reduction could produce amine-functionalized benzimidazoles .
Scientific Research Applications
2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]propan-1-amine is primarily used in proteomics research. It serves as a reagent for the study of protein interactions and modifications.
Mechanism of Action
The mechanism of action for 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and stability, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-amine
- 2-[1-(chloromethyl)-1H-benzimidazol-2-yl]propan-1-amine
Uniqueness
Compared to similar compounds, 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]propan-1-amine offers unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s chemical stability and binding affinity, making it particularly useful in proteomics and medicinal chemistry .
Properties
IUPAC Name |
2-[1-(difluoromethyl)benzimidazol-2-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3/c1-7(6-14)10-15-8-4-2-3-5-9(8)16(10)11(12)13/h2-5,7,11H,6,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMHBICJDBOMKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC2=CC=CC=C2N1C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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